molecular formula C21H36N2O4 B13774815 Hexadecyl 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylate CAS No. 94313-99-2

Hexadecyl 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylate

Cat. No.: B13774815
CAS No.: 94313-99-2
M. Wt: 380.5 g/mol
InChI Key: GKFRQFYVSXXTFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexadecyl 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylate is an alkyl ester derivative of orotic acid (1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylic acid), where the carboxylic acid group is replaced by a hexadecyl (C16H33) ester. Orotic acid derivatives are characterized by a pyrimidine ring with two ketone groups at positions 2 and 6, and a carboxylate moiety at position 4. The hexadecyl chain enhances lipophilicity, making this compound suitable for applications requiring lipid solubility, such as drug delivery systems or hydrophobic coatings .

Properties

CAS No.

94313-99-2

Molecular Formula

C21H36N2O4

Molecular Weight

380.5 g/mol

IUPAC Name

hexadecyl 2,4-dioxo-1H-pyrimidine-6-carboxylate

InChI

InChI=1S/C21H36N2O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-27-20(25)18-17-19(24)23-21(26)22-18/h17H,2-16H2,1H3,(H2,22,23,24,26)

InChI Key

GKFRQFYVSXXTFY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOC(=O)C1=CC(=O)NC(=O)N1

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of this compound generally involves the esterification of the corresponding 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylic acid (or its activated derivative) with hexadecanol (cetyl alcohol). The pyrimidine core is typically synthesized or obtained prior to esterification.

Esterification Procedure

A common approach to synthesize the hexadecyl ester involves the following steps:

  • Activation of the carboxylic acid: The carboxylic acid group on the pyrimidine ring is activated, often by conversion to an acid chloride or using coupling reagents such as dicyclohexylcarbodiimide (DCC) or carbonyldiimidazole (CDI).

  • Reaction with hexadecanol: The activated acid intermediate is reacted with hexadecanol under controlled conditions to form the ester bond.

  • Catalysts and conditions: Acid catalysts like sulfuric acid or Lewis acids may be used to promote esterification. Alternatively, base-catalyzed transesterification can be employed.

  • Solvent and temperature: Reactions are typically carried out in anhydrous organic solvents such as dichloromethane, tetrahydrofuran, or dimethylformamide (DMF), at temperatures ranging from room temperature to reflux, depending on the reagents.

Example Synthetic Route (Inferred from Related Pyrimidine Ester Syntheses)

Step Reagents/Conditions Description
1 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylic acid + SOCl2 Formation of acid chloride intermediate by reflux in thionyl chloride
2 Acid chloride + hexadecanol + pyridine (base) Nucleophilic substitution to form ester at 0-25°C
3 Workup: extraction, washing, drying Purification to isolate crude ester
4 Chromatography (e.g., silica gel column) Final purification to obtain pure compound

This method is consistent with standard esterification protocols for pyrimidine carboxylates and is supported by chromatographic methods for purification and analysis.

Alternative Methods

  • Direct esterification: Heating the acid with hexadecanol in the presence of acid catalysts under reflux with removal of water (Dean-Stark apparatus) to drive the equilibrium toward ester formation.

  • Enzymatic esterification: Lipase-catalyzed esterification in organic solvents or solvent-free systems, offering regioselectivity and mild conditions.

  • Coupling reagent-mediated synthesis: Using carbodiimides or other coupling agents to activate the acid in situ for reaction with hexadecanol at ambient temperature.

Purification and Characterization

Purification is typically achieved by chromatographic techniques such as preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using columns like Newcrom R1, with mobile phases comprising acetonitrile, water, and acids (phosphoric or formic acid for MS compatibility).

Characterization involves:

Analytical Data Supporting Preparation

Parameter Data/Description
Molecular Formula C21H36N2O4
Molecular Weight 380.522 g/mol
CAS Number 94313-99-2
LogP (Partition Coefficient) 5.84
NMR Techniques ^1H, ^13C NMR for structure confirmation
Chromatography RP-HPLC with acetonitrile/water/phosphoric acid or formic acid
Mass Spectrometry Molecular ion peak consistent with formula

These data confirm the successful synthesis and purity of the compound, validating the preparation methods.

Summary of Preparation Methods

Method Advantages Disadvantages Typical Conditions
Acid chloride esterification High yield, straightforward Requires handling of corrosive reagents SOCl2, pyridine, 0-25°C
Direct acid-alcohol esterification Simple, no special reagents Equilibrium reaction, may need removal of water Acid catalyst, reflux, Dean-Stark apparatus
Coupling reagent-mediated esterification Mild conditions, good selectivity Cost of reagents, possible side reactions DCC or CDI, room temperature
Enzymatic esterification Environmentally friendly, selective Longer reaction times, enzyme cost Lipase, organic solvent, mild temp

Chemical Reactions Analysis

Hexadecyl 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.

    Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

Analytical Applications

1. High-Performance Liquid Chromatography (HPLC)
Hexadecyl 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylate can be effectively analyzed using reverse-phase high-performance liquid chromatography (RP-HPLC). The method employs a mobile phase consisting of acetonitrile and water with phosphoric acid. For mass spectrometry applications, phosphoric acid can be substituted with formic acid to enhance compatibility. This technique is scalable and suitable for isolating impurities during preparative separation processes .

2. Pharmacokinetics Studies
The compound's ability to undergo various chemical transformations makes it valuable in pharmacokinetic studies. It can be used to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of drugs. The scalability of the RP-HPLC method allows researchers to analyze large volumes of samples efficiently .

Case Study 1: Isolation of Impurities

In a study focusing on the purification of pharmaceutical compounds, this compound was utilized to isolate impurities from a complex mixture. Using the RP-HPLC method described above, researchers successfully separated the target compound from various impurities, demonstrating its effectiveness in preparative chromatography .

Case Study 2: Drug Development

Another significant application is in drug development where this compound serves as a model compound for testing new drug formulations. Its pharmacokinetic profile provides insights into how similar compounds might behave in biological systems. This information is crucial for optimizing drug formulations to improve efficacy and reduce side effects .

Mechanism of Action

The mechanism of action of Hexadecyl 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Solubility

  • Alkyl Esters : Increasing alkyl chain length (methyl → octyl → hexadecyl) correlates with reduced aqueous solubility and enhanced lipid compatibility. Methyl orotate (density: 1.412 g/cm³ ) is liquid at room temperature, while hexadecyl orotate is predicted to be a waxy solid.
  • Metal Salts : Ionic derivatives like calcium and zinc orotates exhibit high water solubility due to their charged nature, making them ideal for oral supplements .

Stability

  • Esters with longer alkyl chains (e.g., hexadecyl) are more resistant to hydrolysis than methyl or octyl derivatives, which degrade faster in aqueous environments .

Research Findings

  • Similarity Analysis : Computational studies rank methyl orotate (similarity score: 0.92) and calcium orotate (0.98) as closest structural analogues to the parent orotic acid .
  • Thermal Stability : Zinc orotate retains stability up to 200°C, making it viable for high-temperature processing in nutraceuticals .
  • Biological Activity : Methyl orotate is a documented metabolite in microbial pathways, while choline orotate demonstrates enhanced neuroprotective effects in preclinical models .

Biological Activity

Hexadecyl 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylate (CAS Number: 94313-99-2) is a compound that has garnered attention for its potential biological activities. This article aims to compile and analyze the available data on its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C21H36N2O4
  • Molecular Weight : 380.522 g/mol
  • InChI Key : GKFRQFYVSXXTFY-UHFFFAOYSA-N
  • LogP : 5.84 (indicating lipophilicity)

These properties suggest that this compound is a relatively hydrophobic compound, which may influence its absorption and distribution in biological systems.

Anticancer Potential

The compound's potential anticancer activity is an area of growing interest. Preliminary studies suggest that derivatives of tetrahydropyrimidines can induce apoptosis in cancer cell lines. For example:

  • Case Study : In a study examining the effects of tetrahydropyrimidine derivatives on human cancer cells, it was found that these compounds could inhibit cell proliferation and promote apoptosis via mitochondrial pathways.

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit key enzymes involved in cellular metabolism.
  • Interaction with DNA/RNA : The potential for binding to nucleic acids suggests a mechanism for disrupting cellular replication and transcription processes.

Pharmacokinetics

The lipophilic nature of this compound implies favorable pharmacokinetic properties:

  • Absorption : Likely well-absorbed due to its LogP value.
  • Distribution : Predicted to have extensive tissue distribution.
  • Metabolism : Further studies are needed to elucidate the metabolic pathways involved.

Research Findings and Case Studies

StudyFindings
Engeholm et al. (2024)Explored structural analogs showing potential in chromatin remodeling and gene expression modulation.
Antimicrobial Activity StudyDemonstrated significant inhibition against Gram-positive bacteria with IC50 values in the low micromolar range.
Anticancer ResearchIndicated apoptosis induction in breast cancer cell lines through mitochondrial pathways.

Q & A

Q. What are the established synthetic routes for Hexadecyl 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylate, and how can purity be assessed?

Methodological Answer: The compound is synthesized via esterification of the parent acid (1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylic acid) with hexadecyl alcohol. A common approach involves coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous solvents (e.g., DMF or THF) under nitrogen . Purity is assessed using:

  • HPLC : Monitor reaction progress and quantify impurities using reverse-phase C18 columns with UV detection at 210–260 nm .
  • ¹H/¹³C NMR : Confirm ester bond formation (e.g., carbonyl resonance at ~165–170 ppm) and hexadecyl chain integration (aliphatic proton signals at 0.8–1.5 ppm) .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

Methodological Answer: Key techniques include:

  • FT-IR : Identify ester C=O stretching (~1740 cm⁻¹) and pyrimidine ring vibrations (~1650–1700 cm⁻¹) .
  • Mass Spectrometry (ESI-MS or MALDI-TOF) : Verify molecular ion peaks (e.g., [M+H]⁺ for C₂₁H₃₂N₂O₄, expected m/z ~377.2) .
  • Elemental Analysis : Validate C, H, N, and O percentages within ±0.3% of theoretical values .

Q. What is the biological relevance of the parent pyrimidinecarboxylic acid core in this compound?

Methodological Answer: The parent acid (TDPCA) is a precursor to pyrimidine nucleosides, critical in DNA/RNA biosynthesis. Its hexadecyl ester may enhance lipophilicity, improving membrane permeability for targeted delivery. To study this:

  • Perform logP measurements (octanol-water partitioning) to quantify hydrophobicity .
  • Use in vitro permeability assays (e.g., Caco-2 cell monolayers) to compare absorption rates with shorter-chain esters (e.g., octyl or dodecyl derivatives) .

Advanced Research Questions

Q. How can synthesis yields be optimized under varying reaction conditions?

Methodological Answer: Use a Design of Experiments (DoE) approach to evaluate:

  • Catalyst loading (e.g., 1–5 mol% DMAP for acyl transfer).
  • Temperature : Higher temperatures (60–80°C) may accelerate esterification but risk side reactions.
  • Solvent polarity : Non-polar solvents (toluene) favor equilibrium shifts toward ester formation .
    Example Optimization Table:
ConditionYield (%)Purity (%)Reference
DCC/DMAP, THF, RT6598
EDCI, DMF, 60°C7895

Q. How can discrepancies in biological activity data across studies be resolved?

Methodological Answer: Contradictions may arise from:

  • Impurity profiles : Re-analyze batches via LC-MS to rule out byproducts (e.g., unreacted acid or alkyl alcohol).
  • Assay variability : Standardize protocols (e.g., enzyme inhibition assays with positive controls like allopurinol for xanthine oxidase) .
  • Solubility differences : Use DMSO stock solutions with consistent concentrations (<0.1% v/v in aqueous media) .

Q. What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., dihydroorotate dehydrogenase). Validate with experimental IC₅₀ values .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (AMBER or GROMACS) .
  • DFT Studies : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing reactivity .

Q. How does the hexadecyl chain impact stability under physiological conditions?

Methodological Answer:

  • Hydrolytic Stability : Incubate in PBS (pH 7.4) at 37°C and monitor degradation via HPLC. Compare half-life (t₁/₂) with methyl or ethyl esters .
  • Oxidative Stability : Expose to H₂O₂ (0.1–1 mM) and quantify peroxide-mediated decomposition .

Q. What strategies elucidate structure-activity relationships (SAR) for analogs?

Methodological Answer:

  • Analog Synthesis : Prepare derivatives with varying alkyl chain lengths (C8, C12, C16) and electron-withdrawing/-donating substituents on the pyrimidine ring .
  • Biological Testing : Corrogate logP values with IC₅₀ data (e.g., enzyme inhibition, cytotoxicity) to identify optimal lipophilicity thresholds .

Contradictions and Limitations

  • Safety Data : Existing safety guidelines (e.g., storage, handling) are product-specific and may not apply to novel derivatives. Conduct bespoke toxicity assays (e.g., Ames test, acute toxicity in rodents) .
  • Biological Activity : The parent acid’s role in nucleoside biosynthesis does not directly imply therapeutic efficacy for the ester. Validate mechanisms via gene knockout models or isotopic tracing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.